molecular formula C20H16N4O3 B11585835 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11585835
M. Wt: 360.4 g/mol
InChI Key: QCOOKANNEZHJNJ-GXDHUFHOSA-N
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Description

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the dimethylphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one derivative with 3,5-dimethylphenol.

    Formation of the cyano group: This can be accomplished through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

    Formation of the prop-2-enamide moiety: This step involves the condensation of the cyano-substituted intermediate with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

    Altering Gene Expression: Affecting the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: shares structural similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

Uniqueness

  • Unique Structural Features : The presence of the cyano group and the dimethylphenoxy group in the compound’s structure provides unique electronic and steric properties that differentiate it from other similar compounds.
  • Distinct Biological Activity : The compound’s unique structure may confer distinct biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H16N4O3/c1-12-7-13(2)9-15(8-12)27-19-16(10-14(11-21)18(22)25)20(26)24-6-4-3-5-17(24)23-19/h3-10H,1-2H3,(H2,22,25)/b14-10+

InChI Key

QCOOKANNEZHJNJ-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)C

Origin of Product

United States

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